

Application Note: HPLC Separation of 1,2,3-Trinervonoyl Glycerol

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Compound of Interest

Compound Name: 1,2,3-Trinervonoyl glycerol

Cat. No.: B1644309

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Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol comprised of a glycerol backbone esterified with three nervonic acid molecules.[1][2][3] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid, and its presence in triacylglycerols is of significant interest in various fields, including neuroscience and nutrition. The effective separation and quantification of **1,2,3-trinervonoyl glycerol** are crucial for its characterization, quality control, and for studying its metabolic fate. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of **1,2,3-trinervonoyl glycerol**.

Principle of Separation

The separation of triacylglycerols by RP-HPLC is primarily based on their partition number (PN), which is calculated as $PN = CN - 2(DB)$, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.[4] Molecules with a higher PN will have longer retention times. This method utilizes a C18 stationary phase and a mobile phase gradient to achieve the separation of **1,2,3-trinervonoyl glycerol** from other lipid species.

Experimental Protocols

1. Sample Preparation

- Accurately weigh 10 mg of the lipid sample containing **1,2,3-trinervonoyl glycerol**.

- Dissolve the sample in 1 mL of a suitable organic solvent, such as isopropanol or a mixture of chloroform and methanol (2:1, v/v).
- Vortex the sample for 1 minute to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
- The filtered sample is now ready for injection into the HPLC system.

2. HPLC Instrumentation and Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

Parameter	Specification
HPLC System	Agilent 1290 Infinity LC or equivalent
Column	ZORBAX RRHT StableBond C18, 3.0 mm x 150 mm, 1.8 µm
Mobile Phase A	Acetonitrile
Mobile Phase B	Isopropanol
Gradient	20% to 60% B in 24 minutes, hold at 60% B for 6 minutes
Flow Rate	0.6 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detector	Evaporative Light Scattering Detector (ELSD) or UV-Vis (205 nm)

3. Data Analysis

Peak identification is performed by comparing the retention time of the analyte with that of a pure standard of **1,2,3-trinervonoyl glycerol**. Quantification can be achieved by creating a

calibration curve using a series of standard solutions of known concentrations.

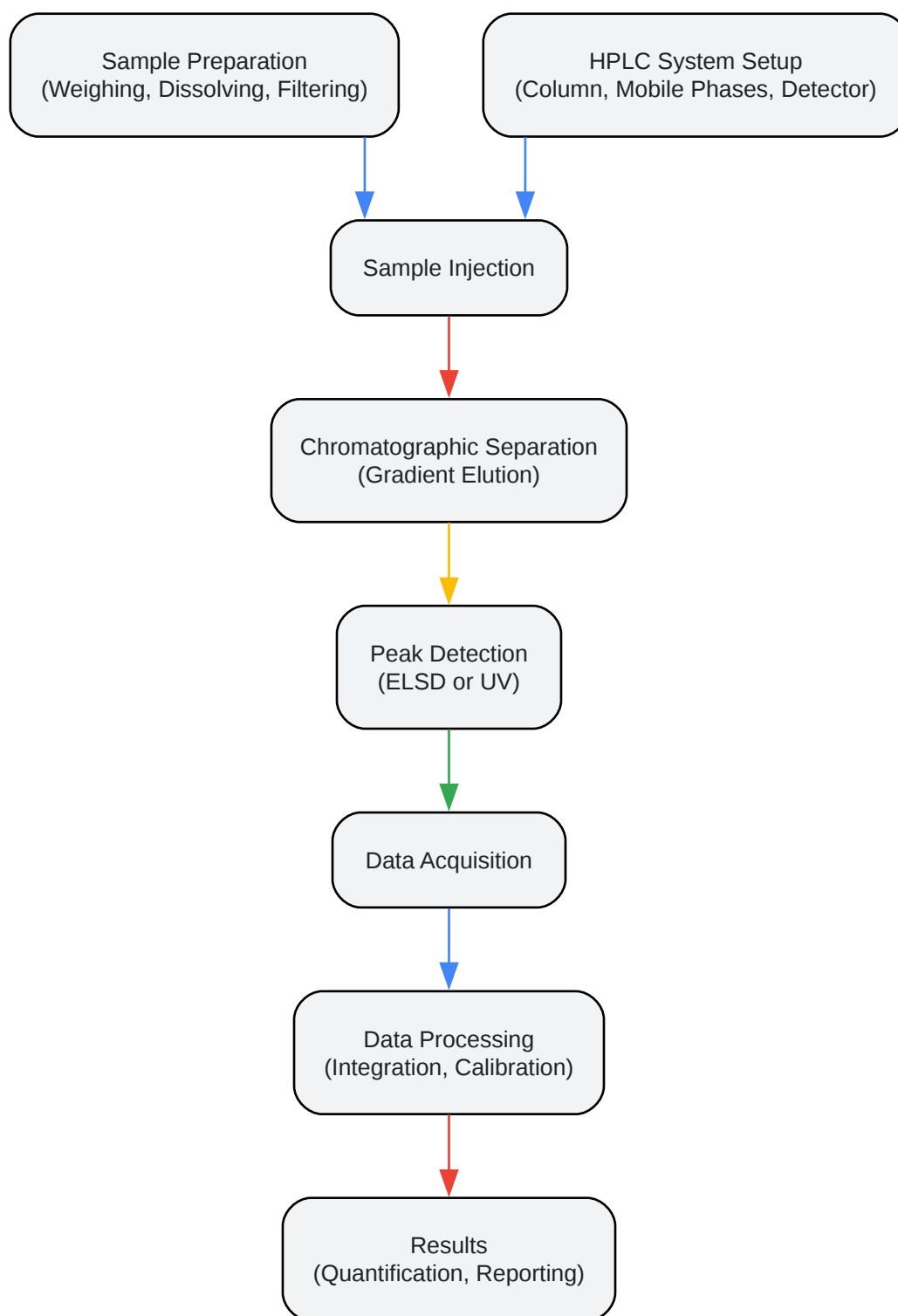
Data Presentation

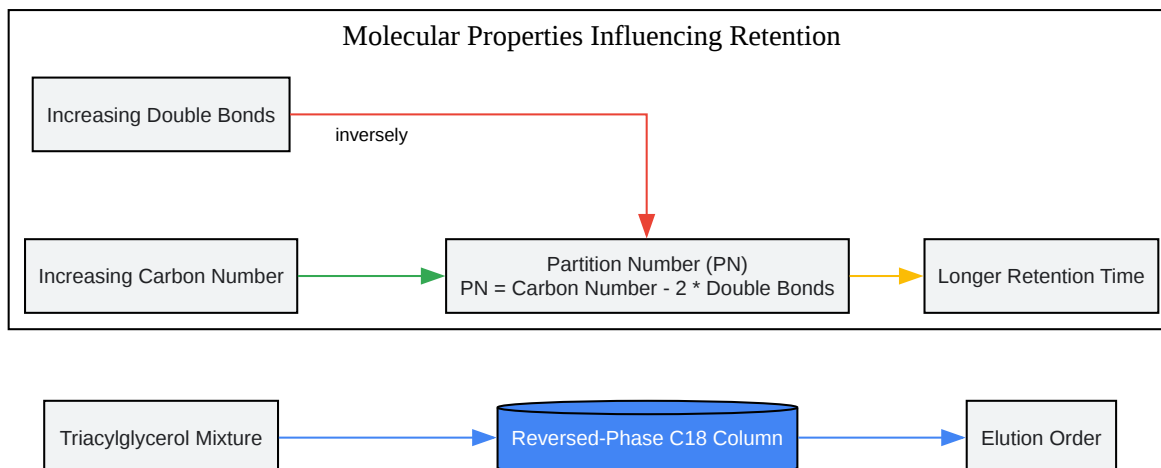
The following table presents hypothetical quantitative data for the separation of **1,2,3-trinervonoyl glycerol** and other related lipids.

Compound	Retention Time (min)	Peak Area (arbitrary units)	Concentration (µg/mL)
Trilinolein (C18:2)	12.5	15000	50
Triolein (C18:1)	15.8	18000	50
Tristearin (C18:0)	20.1	16500	50
1,2,3-Trinervonoyl glycerol (C24:1)	25.3	22000	50

Visualizations

Experimental Workflow Diagram





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